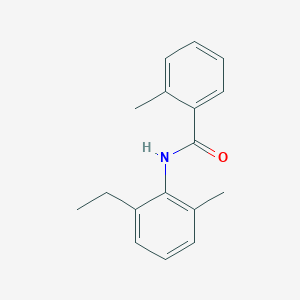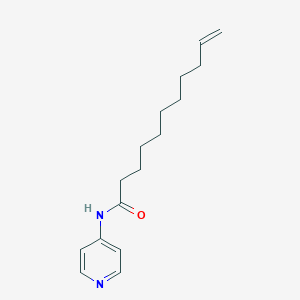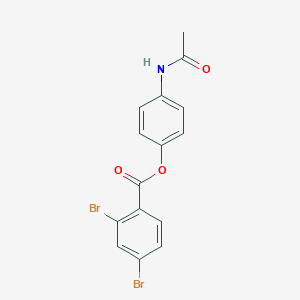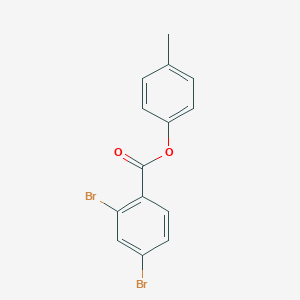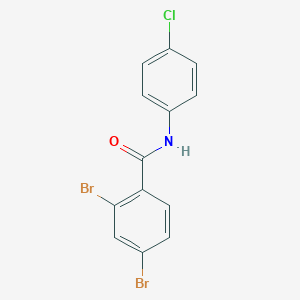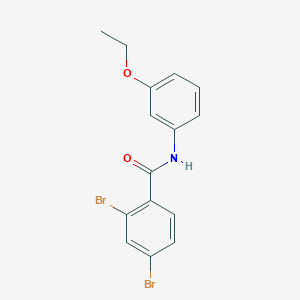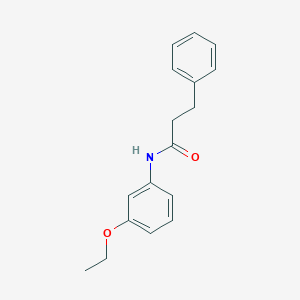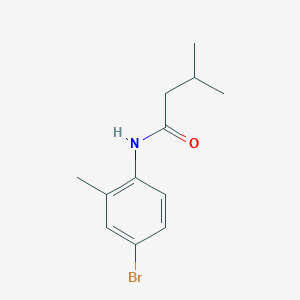
N-(4-bromo-2-methylphenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-3-methylbutanamide, commonly known as Bromantane, is a synthetic compound that belongs to the adamantane family. It was first synthesized in Russia in the 1980s as an antiviral and immunomodulatory drug. However, it was later discovered to possess adaptogenic and nootropic properties, making it a popular research subject in the field of pharmacology.
Mécanisme D'action
Bromantane acts on several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It increases the levels of these neurotransmitters, leading to improved mood, motivation, and cognitive function. It also has antioxidant properties, which help protect the brain from damage caused by oxidative stress.
Biochemical and Physiological Effects
Bromantane has been shown to increase the production of ATP, the primary energy source for cells. This leads to improved physical performance and endurance. It also increases the expression of heat shock proteins, which help protect cells from stress and damage. Additionally, it has been shown to increase the levels of BDNF, a protein that plays a crucial role in neuroplasticity and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Bromantane has several advantages as a research subject. It is relatively easy to synthesize and has a low toxicity profile. Additionally, it has been extensively studied in both animal and human models, making it a well-understood compound. However, its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects.
Orientations Futures
There are several potential future directions for research on Bromantane. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its effects on physical performance make it a promising candidate for use in sports medicine. Further research is also needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
Bromantane is synthesized from 2-bromobenzoic acid and 2-amino-2-methyl-1-propanol. The two compounds are reacted in the presence of a catalyst and solvent to form the final product.
Applications De Recherche Scientifique
Bromantane has been extensively studied for its potential therapeutic uses. It has been shown to have neuroprotective effects, enhance cognitive function, and improve physical performance. Additionally, it has been investigated as a treatment for depression, anxiety, and ADHD.
Propriétés
Formule moléculaire |
C12H16BrNO |
|---|---|
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
N-(4-bromo-2-methylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C12H16BrNO/c1-8(2)6-12(15)14-11-5-4-10(13)7-9(11)3/h4-5,7-8H,6H2,1-3H3,(H,14,15) |
Clé InChI |
OXHTWERTQWPIDI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC(C)C |
SMILES canonique |
CC1=C(C=CC(=C1)Br)NC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




